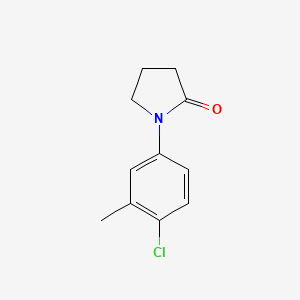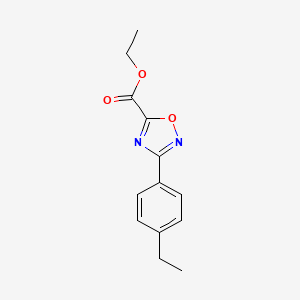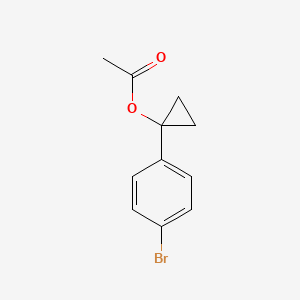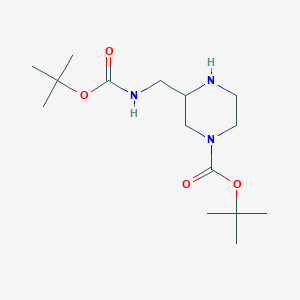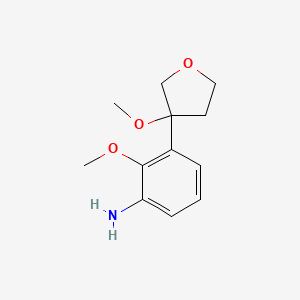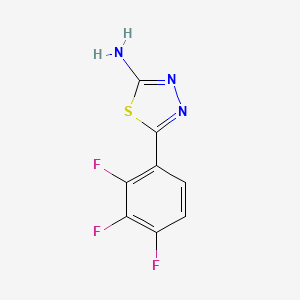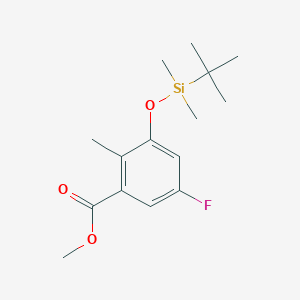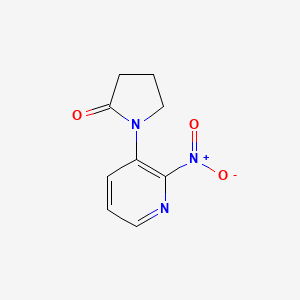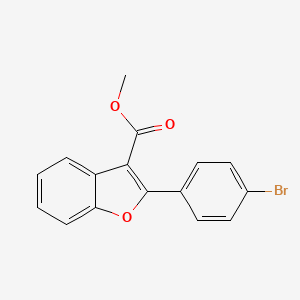
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromophenyl group at the 2-position and a carboxylate ester group at the 3-position of the benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylboronic acid and 2-bromobenzofuran-3-carboxylic acid.
Esterification: The resulting product is then subjected to esterification using methanol and a catalyst such as sulfuric acid to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation can produce carboxylic acids.
科学的研究の応用
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: Researchers investigate its biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Methyl 2-(4-Chlorophenyl)benzofuran-3-carboxylate: This compound is similar in structure but contains a chlorine atom instead of a bromine atom.
Benzofuran Derivatives: Other benzofuran derivatives with different substituents at various positions on the benzofuran ring.
Uniqueness
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C16H11BrO3 |
|---|---|
分子量 |
331.16 g/mol |
IUPAC名 |
methyl 2-(4-bromophenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H11BrO3/c1-19-16(18)14-12-4-2-3-5-13(12)20-15(14)10-6-8-11(17)9-7-10/h2-9H,1H3 |
InChIキー |
RKODVXGDSXAHQR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


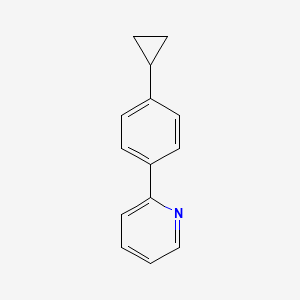

![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)
